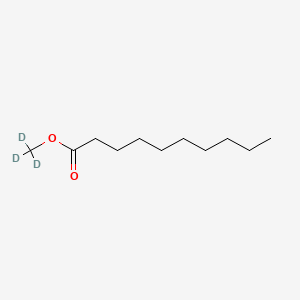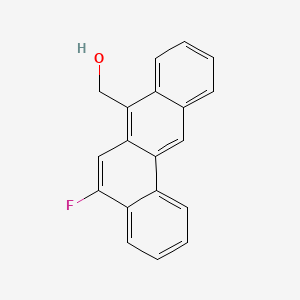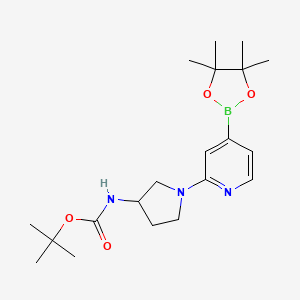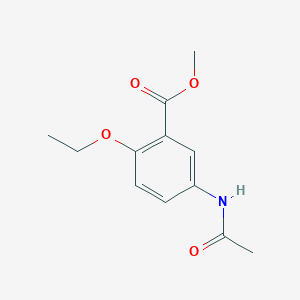
Chlorambucil Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorambucil Isopropyl Ester is a derivative of Chlorambucil, an alkylating agent used primarily in chemotherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorambucil Isopropyl Ester can be synthesized through esterification reactions involving Chlorambucil and isopropyl alcohol. The process typically involves the use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These reagents facilitate the formation of esters at room temperature, ensuring high yields and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorambucil Isopropyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used depending on the desired product
Major Products Formed:
Hydrolysis: Chlorambucil and isopropyl alcohol.
Reduction: Chlorambucil alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed
Wissenschaftliche Forschungsanwendungen
Chlorambucil Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and DNA replication.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Wirkmechanismus
Chlorambucil Isopropyl Ester exerts its effects by interfering with DNA replication. It alkylates the DNA, forming cross-links between guanine bases in the DNA double-helix strands. This prevents the DNA from uncoiling and separating, which is essential for replication. As a result, the cells can no longer divide, leading to cell death . The compound induces cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein .
Vergleich Mit ähnlichen Verbindungen
Chlorambucil: The parent compound, used in chemotherapy for various cancers.
Cyclophosphamide: Another alkylating agent with similar applications in cancer treatment.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness: Chlorambucil Isopropyl Ester is unique due to its ester functional group, which can be hydrolyzed to release Chlorambucil. This property makes it a potential prodrug, allowing for controlled release and targeted delivery in cancer therapy .
Eigenschaften
Molekularformel |
C17H25Cl2NO2 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
propan-2-yl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C17H25Cl2NO2/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)20(12-10-18)13-11-19/h6-9,14H,3-5,10-13H2,1-2H3 |
InChI-Schlüssel |
DITVVZADYIYAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
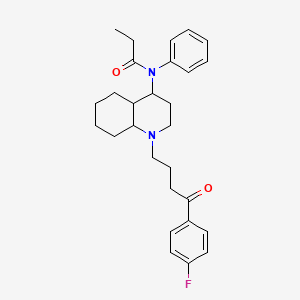
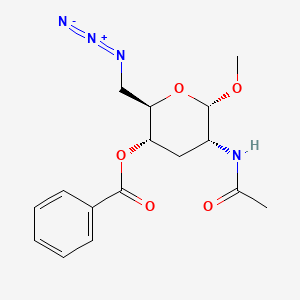
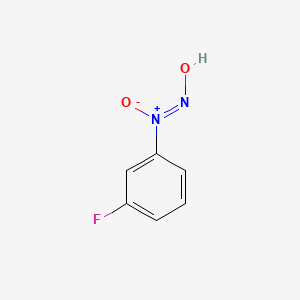
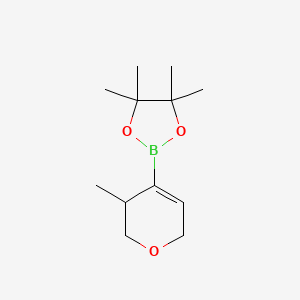
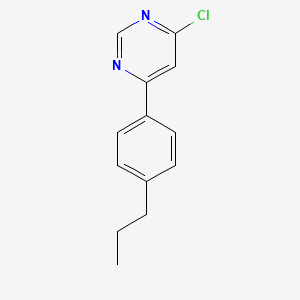
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
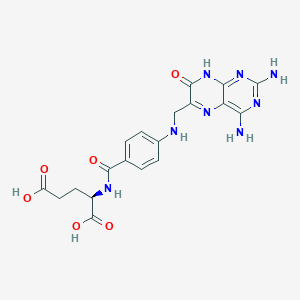
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)
